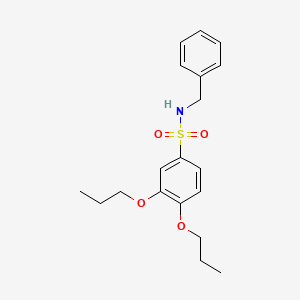
3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a diethylaminomethyl group and a phenyl group attached to the isoxazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of N-acetylbenzamides with hydroxylamine hydrochloride in the presence of pyridine under microwave irradiation. This reaction leads to the formation of 3-methyl-5-aryl-1,2,4-oxadiazole compounds, which can be further modified to obtain the desired isoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
Pyrazole Derivatives: Similar in structure and often used in similar applications.
Thiazole Derivatives: Another class of heterocyclic compounds with diverse biological activities.
Indole Derivatives: Known for their wide range of biological and clinical applications.
Uniqueness
3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diethylaminomethyl group and a phenyl group attached to the isoxazole ring makes it particularly useful in various research applications.
属性
CAS 编号 |
1215-23-2 |
|---|---|
分子式 |
C14H19ClN2O |
分子量 |
266.76 g/mol |
IUPAC 名称 |
N-ethyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c1-3-16(4-2)11-13-10-14(17-15-13)12-8-6-5-7-9-12;/h5-10H,3-4,11H2,1-2H3;1H |
InChI 键 |
YMFFVBWOXHRZLL-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CC1=NOC(=C1)C2=CC=CC=C2.[Cl-] |
规范 SMILES |
CCN(CC)CC1=NOC(=C1)C2=CC=CC=C2.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Pyridinemethanol, 6-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-](/img/structure/B3046167.png)

![Benzo[b]thiophene, 4-(trifluoromethyl)-](/img/structure/B3046169.png)


![1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3046175.png)


![2-{[4-(3-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B3046181.png)

![2-(4-Bromophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3046186.png)
![1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B3046187.png)
![2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3046188.png)
